4H-Pyrimido(6,1-a)isoquinolin-4-one, 9-(2-cyclopropylethynyl)-2-((2S)-1,4-dioxan-2-ylmethoxy)-6,7-dihydro-, also known as GLPG1205, is a synthetic small molecule that acts as a selective antagonist of the G-protein-coupled receptor 84 (GPR84) [, ]. GPR84 is primarily expressed on immune cells and has been implicated in various inflammatory and fibrotic diseases. Therefore, GLPG1205 is considered a valuable tool for investigating the therapeutic potential of GPR84 inhibition in these conditions.
GLPG1205 is a small molecule compound that acts as a selective antagonist of the G-protein-coupled receptor 84. This receptor has been implicated in various fibrotic processes, making GLPG1205 a candidate for treating conditions such as idiopathic pulmonary fibrosis and ulcerative colitis. The compound is currently under investigation in clinical trials, specifically Phase 2 studies, to assess its efficacy and safety in these applications.
GLPG1205 was developed by Galapagos NV, a biotechnology company focused on discovering and developing innovative medicines. The compound is classified as a G-protein-coupled receptor antagonist, specifically targeting GPR84. Its molecular formula is C22H22N2O4, and it has a CAS Registry number of 1445847-37-9 .
The synthesis of GLPG1205 involves several steps that yield high purity compounds. The general synthetic strategy includes the preparation of hydrazides from esters through refluxing with hydrazine in ethanol. These hydrazides are then reacted with symmetrical and unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to produce the desired triazine derivatives .
The synthesis process has been optimized to ensure high yields, typically above 70%, across nine linear steps. This efficient synthesis route is crucial for producing sufficient quantities of GLPG1205 for clinical trials and further research .
GLPG1205 has a complex molecular structure characterized by its unique arrangement of atoms. The compound features multiple functional groups that contribute to its pharmacological activity. The detailed structural formula can be represented as follows:
The specific arrangement of carbon, nitrogen, and oxygen atoms within the molecule plays a significant role in its interaction with biological targets .
The chemical reactions involved in synthesizing GLPG1205 primarily include condensation reactions between hydrazides and diketones. These reactions are facilitated by acidic conditions provided by acetic acid, which helps drive the formation of the triazine ring structure. Additionally, regioisomers produced from unsymmetrical diketones are separated using supercritical fluid chromatography, ensuring that the final product is well-defined and characterized .
GLPG1205 exhibits several notable physical and chemical properties:
These properties are critical for ensuring that the compound can be effectively administered and absorbed in clinical settings .
The primary application of GLPG1205 is in the treatment of idiopathic pulmonary fibrosis and ulcerative colitis. Clinical trials have focused on evaluating its efficacy in slowing disease progression as measured by changes in forced vital capacity and other lung function parameters . Additionally, ongoing research aims to explore its potential in other fibrotic diseases due to its mechanism of action targeting GPR84.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4